molecular formula C15H17N5O3 B11281612 2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11281612
M. Wt: 315.33 g/mol
InChI Key: IHLDKSGHKVNHDT-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its unique structure, which includes a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazolo-pyrimidine core, followed by the introduction of the methoxyethyl and phenyl groups. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate include other tetrazolo-pyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:

  • 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
  • 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 2-methoxyethyl 5-methyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O3/c1-10-12(14(21)23-9-8-22-2)13(11-6-4-3-5-7-11)20-15(16-10)17-18-19-20/h3-7,13H,8-9H2,1-2H3,(H,16,17,19)

InChI Key

IHLDKSGHKVNHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCCOC

Origin of Product

United States

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